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Compound of Interest

Compound Name: VDM11

Cat. No.: B13399542 Get Quote

VDM11, a derivative of the endocannabinoid anandamide, has garnered attention in preclinical

research for its potential therapeutic applications. This guide provides a comprehensive

comparison of VDM11's in vitro inhibitory concentrations (IC50) with its effective doses

observed in in vivo studies. The data presented herein is intended for researchers, scientists,

and professionals in drug development to facilitate an objective evaluation of VDM11's

pharmacological profile.

Quantitative Data Summary
The following table summarizes the key quantitative data regarding VDM11's performance in

both in vitro and in vivo experimental settings.
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Parameter Value
Experimental
Model

Source

In Vitro IC50

Cell Proliferation 2.7 µM C6 glioma cells [1]

FAAH Inhibition 1.2–3.7 µM Rat brain FAAH [2]

FAAH Inhibition 1.6 µM (without BSA)
Fatty acid amide

hydrolase assay
[3]

FAAH Inhibition 2.9 µM (with BSA)
Fatty acid amide

hydrolase assay
[3]

MAGL Inhibition 6 µM (without BSA)
Monoacylglycerol

lipase assay
[2][3]

MAGL Inhibition 14 µM (with BSA)
Monoacylglycerol

lipase assay
[2][3]

In Vivo Efficacy

Antidepressant-like

effects
1, 4, 10 mg/kg (i.p.)

LPS-induced

depression model in

mice

[4]

Antitussive effect 3–10 mg/kg (s.c.)
Capsaicin-induced

cough in mice
[5][6]

Attenuation of nicotine

seeking
3 and 10 mg/kg (i.p.)

Nicotine self-

administration model

in rats

[7]

Sleep induction
10 or 20 µg/5 µL

(i.c.v.)

Sleep-wake cycle

analysis in rats
[8]

Mechanism of Action: VDM11 and the
Endocannabinoid System
VDM11 is primarily characterized as a selective anandamide reuptake inhibitor.[4][7] By

blocking the transport of anandamide into the cell, VDM11 increases the extracellular levels of
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this endocannabinoid, thereby potentiating its effects at cannabinoid receptors, particularly the

CB1 receptor.[4][5] Additionally, studies have demonstrated that VDM11 can directly inhibit fatty

acid amide hydrolase (FAAH), the primary enzyme responsible for anandamide degradation.[2]

[3][4] This dual action of inhibiting both reuptake and degradation contributes to the

enhancement of endocannabinoid signaling.
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VDM11's dual mechanism of action.

Experimental Protocols
In Vitro: C6 Glioma Cell Proliferation Assay
The antiproliferative effects of VDM11 were assessed using C6 glioma cells.[1] The cells were

exposed to varying concentrations of VDM11 for 96 hours. The half-maximal inhibitory

concentration (IC50) was determined to be 2.7 µM.[1] Notably, this inhibition of cell proliferation

was not associated with significant caspase activation, suggesting a non-apoptotic mechanism

of action.[1]

In Vivo: LPS-Induced Depression Model in Mice
To evaluate the in vivo efficacy of VDM11 in a model of depression, Wistar albino mice were

used.[4] The experimental protocol involved the following steps:
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Animals were divided into groups and administered VDM11 at doses of 1, 4, and 10 mg/kg

or a vehicle control.

Thirty minutes after VDM11 administration, lipopolysaccharide (LPS) was injected to induce

a depressive-like state.

Behavioral tests, including the Y-maze and elevated plus maze, were conducted to assess

cognitive function and anxiety-like behaviors.

Following the behavioral tests, brain tissue was collected to measure the levels of pro-

inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

The results indicated that pretreatment with VDM11, particularly at a dose of 10 mg/kg,

significantly mitigated the LPS-induced behavioral deficits and reduced the levels of pro-

inflammatory cytokines in the hippocampus.[4]
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Workflow for the in vivo depression study.

Comparison and Conclusion
The in vitro IC50 values for VDM11's inhibition of FAAH (1.2–3.7 µM) and C6 glioma cell

proliferation (2.7 µM) are in a similar low micromolar range.[1][2] This suggests that at

concentrations effective for inhibiting FAAH, VDM11 may also exert antiproliferative effects, a

factor to consider in experimental design.

In vivo, VDM11 demonstrates efficacy across various models at doses ranging from 1 to 10

mg/kg.[4][5][7] These studies highlight the compound's ability to modulate physiological
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processes such as mood, pain perception (in the context of cough), and reward-seeking

behavior. The most significant effects in the depression model were observed at 10 mg/kg.[4]

A direct quantitative comparison between in vitro IC50 values and in vivo effective doses is

complex due to differences in pharmacokinetics and pharmacodynamics. However, the low

micromolar potency observed in vitro appears to translate to efficacy in the low milligram per

kilogram range in vivo. The consistent effects of VDM11 across different animal models

underscore its potential as a pharmacological tool for investigating the endocannabinoid

system and as a lead compound for the development of therapeutics targeting anandamide

signaling. Further research is warranted to fully elucidate the therapeutic window and safety

profile of VDM11.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. AM404 and VDM 11 non-specifically inhibit C6 glioma cell proliferation at concentrations
used to block the cellular accumulation of the endocannabinoid anandamide - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide
uptake inhibitor VDM11: evidence that VDM11 acts as an FAAH substrate - PMC
[pmc.ncbi.nlm.nih.gov]

3. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide
uptake inhibitor VDM11: evidence that VDM11 acts as an FAAH substrate - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. psecommunity.org [psecommunity.org]

5. Effect of N-arachidonoyl-(2-methyl-4-hydroxyphenyl) amine (VDM11), an anandamide
transporter inhibitor, on capsaicin-induced cough in mice - PMC [pmc.ncbi.nlm.nih.gov]

6. Effect of N-arachidonoyl-(2-methyl-4-hydroxyphenyl) amine (VDM11), an anandamide
transporter inhibitor, on capsaicin-induced cough in mice - PubMed
[pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://psecommunity.org/wp-content/plugins/wpor/includes/file/2302/LAPSE-2023.1022-1v1.pdf
https://www.benchchem.com/product/b13399542?utm_src=pdf-body
https://www.benchchem.com/product/b13399542?utm_src=pdf-body
https://www.benchchem.com/product/b13399542?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/12698235/
https://pubmed.ncbi.nlm.nih.gov/12698235/
https://pubmed.ncbi.nlm.nih.gov/12698235/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1576210/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1576210/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1576210/
https://pubmed.ncbi.nlm.nih.gov/15895107/
https://pubmed.ncbi.nlm.nih.gov/15895107/
https://pubmed.ncbi.nlm.nih.gov/15895107/
https://psecommunity.org/wp-content/plugins/wpor/includes/file/2302/LAPSE-2023.1022-1v1.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC1448189/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1448189/
https://pubmed.ncbi.nlm.nih.gov/16623933/
https://pubmed.ncbi.nlm.nih.gov/16623933/
https://pubmed.ncbi.nlm.nih.gov/16623933/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13399542?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. The selective anandamide transport inhibitor VDM11 attenuates reinstatement of nicotine
seeking behaviour, but does not affect nicotine intake - PMC [pmc.ncbi.nlm.nih.gov]

8. The anandamide membrane transporter inhibitor, VDM-11, modulates sleep and c-Fos
expression in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [VDM11: A Comparative Analysis of In Vitro Potency and
In Vivo Efficacy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13399542#how-does-vdm11-s-in-vivo-efficacy-
compare-to-its-in-vitro-ic50]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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